3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid
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Overview
Description
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4. It contains a five-membered tetrahydrofuran ring, a cyano group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid typically involves the reaction of a suitable precursor with cyano and carboxylic acid functional groups. One common method involves the cyclization of a precursor containing a nitrile and a carboxylic acid group under acidic or basic conditions to form the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biochemical pathways and as a potential inhibitor or activator of specific enzymes.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid: Unique due to its specific functional groups and ring structure.
3-(Furan-2-yl)propanoic acid: Lacks the cyano group but has a similar furan ring structure.
Indole-3-propionic acid: Contains an indole ring instead of a tetrahydrofuran ring but has similar functional groups.
Uniqueness
This compound is unique due to the presence of both a cyano group and a carboxylic acid group on a tetrahydrofuran ring.
Properties
CAS No. |
6307-16-0 |
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Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(2-cyano-5-oxooxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c9-5-8(3-1-6(10)11)4-2-7(12)13-8/h1-4H2,(H,10,11) |
InChI Key |
JNBDCWUUYHASGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1=O)(CCC(=O)O)C#N |
Origin of Product |
United States |
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